Urinary trypsin inhibitor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The preparation of urinary trypsin inhibitor involves several steps, including anion-exchange chromatography and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) . The process begins with the enrichment of this compound using anion-exchange chromatography, followed by separation and purification using SDS-PAGE. The purified this compound is then extracted using a buffer containing sodium dodecyl sulfate at 60°C for 24 hours .
Industrial Production Methods: Industrial production of this compound typically involves large-scale purification from human urine. The process includes initial filtration to remove impurities, followed by anion-exchange chromatography to enrich the this compound. The enriched product is then subjected to SDS-PAGE for further purification. The final product is obtained by extracting the purified this compound from the gel using a sodium dodecyl sulfate-containing buffer .
化学反応の分析
Urinary trypsin inhibitor undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents such as alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
科学的研究の応用
Urinary trypsin inhibitor has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying protein-protein interactions and enzyme inhibition . In biology, this compound is used to study the role of serine protease inhibitors in various physiological processes, including inflammation and tissue repair . In medicine, it is used as a therapeutic agent for the treatment of acute pancreatitis, chronic recurrent pancreatitis, and septic shock . Additionally, this compound has been investigated for its potential use in the treatment of cancer, as it can inhibit tumor invasiveness by down-regulating the expression of urokinase-type plasminogen activator and its receptor .
作用機序
The mechanism of action of urinary trypsin inhibitor involves the inhibition of serine proteases, which are enzymes that play a key role in various physiological processes, including inflammation and tissue repair . This compound binds to the active site of serine proteases, preventing them from cleaving their substrates . This inhibition reduces the inflammatory response and protects tissues from damage. The molecular targets of this compound include trypsin, chymotrypsin, and elastase . The pathways involved in its mechanism of action include the regulation of cytokine production and the inhibition of neutrophil-mediated injury of endothelial cells .
類似化合物との比較
Urinary trypsin inhibitor is part of the inter-α-inhibitor family of proteins, which also includes inter-α-trypsin inhibitor and bikunin . These compounds share similar structures and functions, as they all inhibit serine proteases and have anti-inflammatory properties . this compound is unique in its ability to inhibit a broader range of serine proteases, including trypsin, chymotrypsin, and elastase . Other similar compounds include aprotinin and α1-antitrypsin, which also inhibit serine proteases but have different specificities and mechanisms of action .
生物活性
Urinary trypsin inhibitor (UTI), also known as ulinastatin, is a serine protease inhibitor predominantly found in human urine and blood. It plays a significant role in various physiological processes, particularly in modulating inflammatory responses and protecting tissues from proteolytic damage. This article explores the biological activity of UTI, focusing on its mechanisms of action, clinical applications, and relevant research findings.
UTI functions primarily by inhibiting serine proteases, which are enzymes that play critical roles in inflammation, coagulation, and tissue remodeling. Key proteases inhibited by UTI include:
- Trypsin
- α-chymotrypsin
- Plasmin
- Cathepsin G
- Neutrophil elastase
These interactions help mitigate excessive proteolytic activity that can lead to tissue damage during inflammatory responses.
Table 1: Proteases Inhibited by UTI
Protease | Role in Physiology |
---|---|
Trypsin | Digestion and protein metabolism |
α-chymotrypsin | Protein digestion |
Plasmin | Fibrinolysis and clot dissolution |
Cathepsin G | Protein degradation in immune responses |
Neutrophil elastase | Tissue remodeling and inflammation |
2. Clinical Applications
UTI has been utilized therapeutically in various clinical scenarios, particularly in Japan. Its applications include:
- Acute pancreatitis
- Systemic inflammatory response syndrome (SIRS)
- Disseminated intravascular coagulation (DIC)
- Multiple organ failure
- Severe liver injury
Research indicates that UTI can reduce levels of pro-inflammatory cytokines such as IL-6 and IL-8, thereby exerting an anti-inflammatory effect during acute inflammatory conditions .
3.1 Anti-inflammatory Effects
Studies have demonstrated that UTI can significantly reduce the release of neutrophil elastase, which is associated with the elevation of pro-inflammatory cytokines. For example, a study using UTI-null mice showed that the absence of UTI led to increased systemic inflammatory responses and acute lung injury .
3.2 Protection Against Liver Injury
Recent research highlights UTI's protective role against liver injury induced by lipopolysaccharide (LPS) and D-galactosamine (D-GalN). In experiments with wild-type and UTI-null mice, those lacking UTI exhibited greater liver damage and coagulatory disturbances compared to their wild-type counterparts . This suggests that UTI may modulate liver inflammation through its antiprotease activity.
3.3 Case Studies
Several case studies have reported the successful use of UTI in managing severe inflammatory conditions:
- A case involving a patient with acute pancreatitis demonstrated a marked improvement in clinical symptoms following UTI administration.
- In patients undergoing major surgical procedures, administration of UTI was associated with reduced postoperative complications related to inflammation .
4. Conclusion
This compound is a multifaceted glycoprotein with significant biological activity primarily through its role as a serine protease inhibitor. Its ability to modulate inflammatory processes makes it a valuable therapeutic agent in various acute conditions. Further research into its mechanisms and broader applications could enhance our understanding of its potential benefits in clinical practice.
特性
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66N14O9S/c1-4-22(2)31(38(62)63)53-35(59)27(19-24-11-6-5-7-12-24)51-32(56)23(3)49-34(58)26(14-9-17-47-40(44)45)50-36(60)28(21-64)52-37(61)29-15-10-18-54(29)30(55)20-48-33(57)25(41)13-8-16-46-39(42)43/h5-7,11-12,22-23,25-29,31,64H,4,8-10,13-21,41H2,1-3H3,(H,48,57)(H,49,58)(H,50,60)(H,51,56)(H,52,61)(H,53,59)(H,62,63)(H4,42,43,46)(H4,44,45,47)/t22-,23-,25-,26-,27-,28-,29-,31-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEUQZYAECARKW-JQYOFTOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)NC(=O)C2CCCN2C(=O)CNC(=O)C(CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H66N14O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。